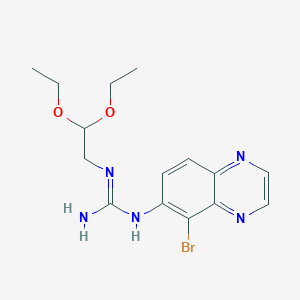
Des-(1H-imidazol-2-yl) 3-(2,2-Diethoxyethyl)guanidine 4,5-Didehydro Brimonidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is an intermediate in the synthesis of 4,5-Didehydro Brimonidine, a brimonidine impurity, and has been identified as a potential α2-adrenergic agonist.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Des-(1H-imidazol-2-yl) 3-(2,2-Diethoxyethyl)guanidine 4,5-Didehydro Brimonidine involves multiple steps, including the formation of imidazole rings and the incorporation of guanidine and diethoxyethyl groups. Common methods for synthesizing imidazole-containing compounds include the Debus-Radiszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity. This may include the use of advanced catalytic processes and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Des-(1H-imidazol-2-yl) 3-(2,2-Diethoxyethyl)guanidine 4,5-Didehydro Brimonidine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
Des-(1H-imidazol-2-yl) 3-(2,2-Diethoxyethyl)guanidine 4,5-Didehydro Brimonidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Medicine: Investigated for its potential as an α2-adrenergic agonist, which could have therapeutic implications.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Des-(1H-imidazol-2-yl) 3-(2,2-Diethoxyethyl)guanidine 4,5-Didehydro Brimonidine involves its interaction with α2-adrenergic receptors. These receptors are part of the G protein-coupled receptor family and play a role in regulating neurotransmitter release, vascular tone, and other physiological functions. The compound’s binding to these receptors can modulate their activity, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Brimonidine: A well-known α2-adrenergic agonist used in the treatment of glaucoma.
Clonidine: Another α2-adrenergic agonist with applications in hypertension and ADHD.
Guanfacine: Used for its α2-adrenergic agonist properties in treating hypertension and ADHD.
Uniqueness
Des-(1H-imidazol-2-yl) 3-(2,2-Diethoxyethyl)guanidine 4,5-Didehydro Brimonidine is unique due to its specific structural features, including the imidazole and guanidine groups, which confer distinct chemical and biological properties. Its potential as an intermediate in the synthesis of other compounds and its role as an α2-adrenergic agonist highlight its versatility and importance in scientific research.
Propiedades
Fórmula molecular |
C15H20BrN5O2 |
|---|---|
Peso molecular |
382.26 g/mol |
Nombre IUPAC |
1-(5-bromoquinoxalin-6-yl)-2-(2,2-diethoxyethyl)guanidine |
InChI |
InChI=1S/C15H20BrN5O2/c1-3-22-12(23-4-2)9-20-15(17)21-10-5-6-11-14(13(10)16)19-8-7-18-11/h5-8,12H,3-4,9H2,1-2H3,(H3,17,20,21) |
Clave InChI |
NZAXQHPVDCEDKY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CN=C(N)NC1=C(C2=NC=CN=C2C=C1)Br)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



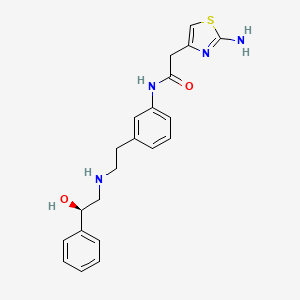
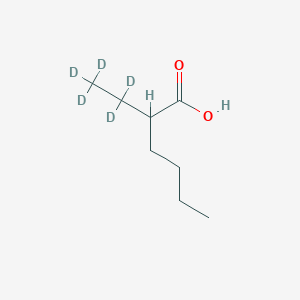
![sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13435989.png)
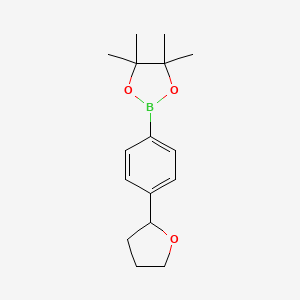

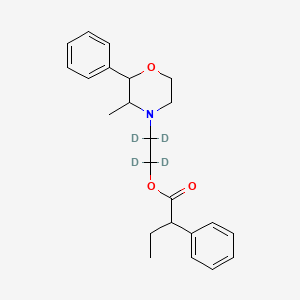

![5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one](/img/structure/B13436019.png)
![2-[5-Hydroxy-6-oxo-1-[4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydropyridin-4-yl]-2-oxoacetic acid](/img/structure/B13436028.png)
![4-[(1E)-2-phenyldiazenyl]-Benzenebutanol](/img/structure/B13436041.png)
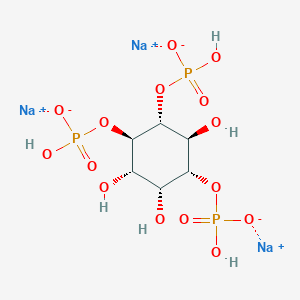
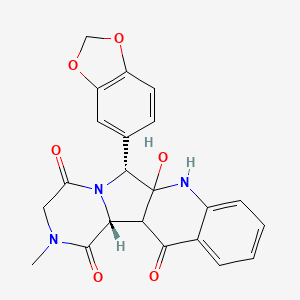
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13436063.png)
